Epirubicinol
Overview
Description
Epirubicin Description
Epirubicin is an anthracycline antineoplastic agent that is closely related to doxorubicin, differing only in the configuration of the hydroxyl group at the 4' position . It is used in the treatment of various cancers, including breast cancer, non-Hodgkin's lymphomas, ovarian cancer, soft-tissue sarcomas, pancreatic cancer, gastric cancer, small-cell lung cancer, and acute leukemia . Epirubicin works by interfering with DNA synthesis and function, particularly during the S phase of the cell cycle . It is administered intravenously and metabolized by the liver, with elimination primarily through the bile and to a lesser extent in the urine .
Synthesis Analysis
Epirubicin is synthesized as a semisynthetic derivative of doxorubicin . The synthesis of epirubicin involves the modification of the hydroxyl group at the 4' position of the doxorubicin molecule . Additionally, a green chemistry approach has been used to synthesize gold nanoparticles conjugated with epirubicin using the fruit extract of Limonia acidissima L., which offers a method for targeted drug delivery .
Molecular Structure Analysis
The molecular structure of epirubicin is characterized by the presence of an anthracycline ring with an altered hydroxyl group at the 4' position compared to doxorubicin . This slight modification is responsible for the different pharmacokinetic and pharmacodynamic properties of epirubicin . The interaction of epirubicin with DNA has been studied using various spectroscopic techniques, indicating that epirubicin binds to DNA through intercalation and external binding to the phosphate backbone .
Chemical Reactions Analysis
Epirubicin undergoes metabolic reactions in the liver, where it is glucuronidated by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) . This glucuronidation is the main inactivating pathway for epirubicin . The interaction of epirubicin with DNA has been electrochemically studied, showing that epirubicin can bind to both double-stranded and single-stranded DNA, which is relevant for its mechanism of action as a chemotherapeutic agent .
Physical and Chemical Properties Analysis
Epirubicin is administered intravenously and has a half-life of 30 to 40 hours . It has a dose-limiting toxicity of myelosuppression, with other common side effects including nausea, vomiting, alopecia, and potential cardiac arrhythmias . Compared to doxorubicin, epirubicin can be administered in higher cumulative doses before cardiotoxicity becomes a limiting factor . Epirubicin-loaded nanoparticles have been developed using a biocompatible polymer, which showed improved stability and reduced side effects, indicating a promising approach for cancer treatment .
Scientific Research Applications
Pharmacogenetics and Pharmacokinetics
- UGT2B7 Polymorphisms and Epirubicin Pharmacokinetics : Research has shown a relationship between UGT2B7 genotype and the pharmacokinetics of epirubicin, highlighting the influence of genetic factors on drug metabolism (Sawyer et al., 2006).
- Pharmacokinetics at Different Dose Levels : Studies on patients with metastatic breast cancer reveal significant interindividual variability in the pharmacokinetics of epirubicin and its metabolites, including epirubicinol, across different dose levels (Jakobsen et al., 2004).
Drug Delivery and Biosensing Technologies
- Biosensors for Epirubicin : Novel DNA-based biosensors have been developed for analyzing epirubicin in biological samples, improving the understanding of its effects and interactions (Khodadadi et al., 2019).
- Targeted Drug Delivery Systems : Research into dendrimer-based delivery systems with aptamers for targeted delivery of epirubicin has shown potential in increasing efficacy and reducing off-target effects (Taghdisi et al., 2016).
Mechanisms of Action and Resistance
- Interaction with DNA : Studies have explored the interaction of epirubicin with DNA, providing insights into its mechanism of action at the molecular level (Erdem & Ozsoz, 2001).
- Autophagy and Resistance in Cancer Cells : Research indicates that autophagy plays a role in the resistance development of cancer cells to epirubicin, suggesting new strategies for overcoming drug resistance (Sun et al., 2011).
Clinical Implications and Applications
- Enhancing Antitumor Effect : Experiments have shown that combining epirubicin with acoustic cavitation and microbubbles can enhance its antitumor effect, offering potential for improved chemotherapy methods (Lu et al., 2011).
- Apoptosis in Osteoblasts : Studies on the effect of epirubicin on osteoblasts reveal its mechanism in inducing apoptosis through death-receptor and mitochondrial pathways, contributing to bone loss and hematological toxicity (Huang et al., 2018).
Future Directions
Epirubicinol delivery in nanosystems has been an interesting strategy to overcome these limitations and improve the safety and efficacy of EPI . Analytical methods have been used to understand and characterize these nanosystems, including spectrophotometric, spectrofluorimetric, and chromatography .
properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZRZOVSJNSBFR-QXAZHNFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epirubicinol | |
CAS RN |
76155-56-1 | |
Record name | 13-Dihydro-4'-epidoxorubicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076155561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPIRUBICINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YZM874P44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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